molecular formula C19H12FIN4O B6012770 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide

Cat. No. B6012770
M. Wt: 458.2 g/mol
InChI Key: JBMIZODXMIWFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide, also known as FITC-AZIDE, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high degree of specificity for certain biological targets. In

Mechanism of Action

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide works by binding to specific biological targets, such as proteins or nucleic acids, and emitting a fluorescent signal when excited by light of a certain wavelength. The fluorescence signal can be detected and used to visualize the target molecule. The mechanism of action is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide has minimal biochemical and physiological effects on cells and tissues. It is a small molecule that does not interfere with normal cellular processes. However, it is important to note that the attachment of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide to a biological molecule can affect its function and localization within the cell.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide as a fluorescent probe include its high degree of specificity for certain biological targets, its ease of synthesis, and its compatibility with a wide range of experimental techniques. However, there are also some limitations to its use. For example, the attachment of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide to a biological molecule can affect its function and localization within the cell. Additionally, the fluorescence signal can be affected by factors such as pH, temperature, and the presence of other molecules.

Future Directions

There are many potential future directions for the use of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide in scientific research. One area of focus is the development of new methods for attaching N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide to biological molecules, such as proteins and nucleic acids, to improve their visualization and tracking within cells. Another area of interest is the use of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Finally, the development of new imaging techniques, such as super-resolution microscopy, may also lead to new applications for N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide in scientific research.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 4-fluoroaniline and sodium azide in the presence of a copper catalyst. The reaction proceeds through a series of intermediates to yield the final product. The synthesis is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide is primarily used as a fluorescent probe in scientific research. It can be attached to a variety of biological molecules, such as proteins, nucleic acids, and carbohydrates, to visualize their localization and movement within cells. N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide has been used in a wide range of research applications, including immunohistochemistry, flow cytometry, and confocal microscopy.

properties

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FIN4O/c20-12-5-8-14(9-6-12)25-23-17-10-7-13(11-18(17)24-25)22-19(26)15-3-1-2-4-16(15)21/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMIZODXMIWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide

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